

Cdk8-IN-5: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: Cdk8-IN-5

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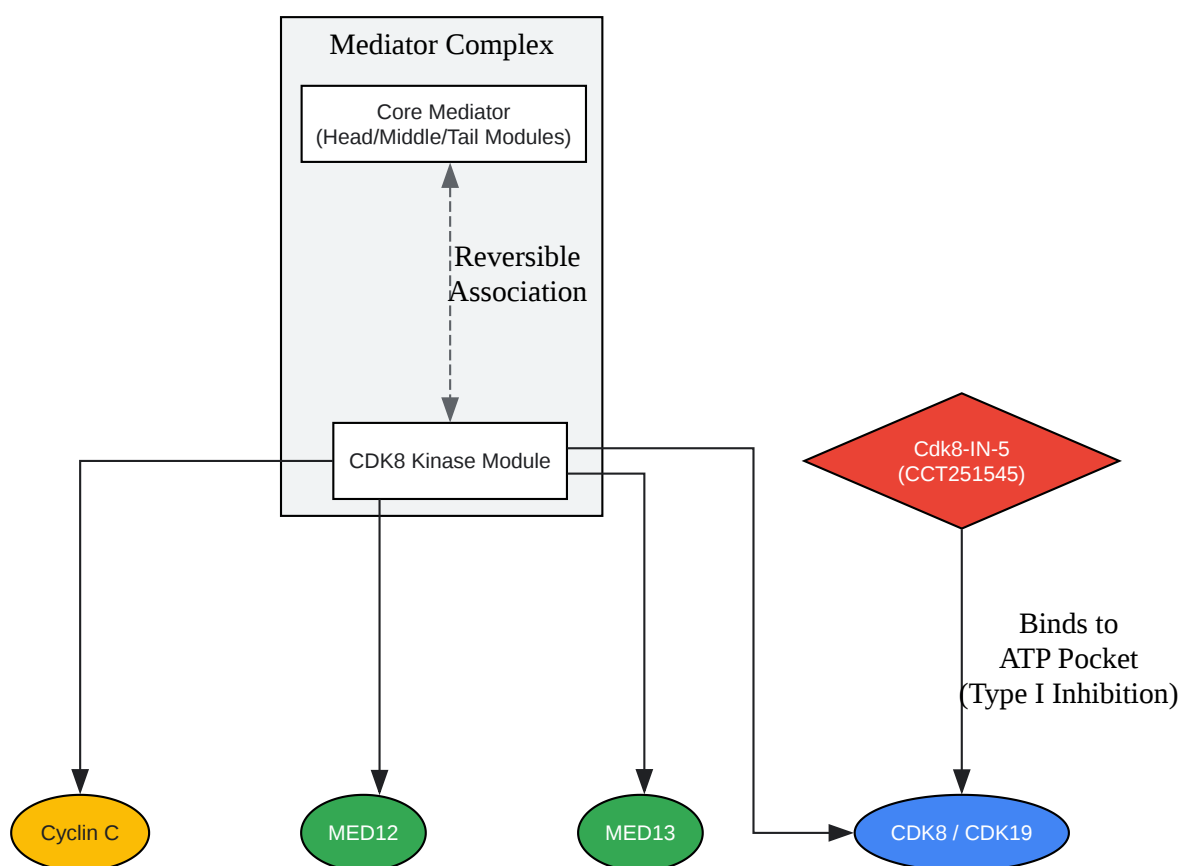
Executive Summary

Cyclin-dependent kinase 8 (CDK8) and its close paralog CDK19 are key transcriptional regulators that function as the enzymatic subunits of the Mediator complex's kinase module.^[1] Dysregulation of CDK8/19 activity is implicated in various pathologies, particularly cancer, making them attractive therapeutic targets.^[2] This document provides an in-depth technical overview of the mechanism of action of **Cdk8-IN-5** (also known in the literature as CCT251545), a potent, selective, and cell-penetrant small molecule inhibitor of CDK8 and CDK19.^[1] We will detail its binding mode, kinase selectivity, effects on key signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action: Type I Inhibition of the CDK8/Cyclin C Complex

Cdk8-IN-5 is a member of the 3,4,5-trisubstituted pyridine series of compounds.^[1] X-ray crystallography studies have confirmed that it binds to the ATP-binding site of CDK8 in a Type I binding mode (PDB code: 5BNJ).^[1] This mode of inhibition involves direct competition with ATP and is characteristic of inhibitors that bind to the active conformation of the kinase.^[1] The crystal structure reveals an unusual protein binding conformation that contributes to its high selectivity.^[1]

The inhibitor targets the CDK8/Cyclin C complex, which, along with MED12 and MED13, forms the kinase module of the larger Mediator complex.[1] This module reversibly associates with the core Mediator complex to regulate the function of RNA Polymerase II and various transcription factors, thereby controlling gene expression.[2][3] By occupying the ATP pocket, **Cdk8-IN-5** directly inhibits the phosphotransferase activity of CDK8 and CDK19.[1]



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Figure 1: Cdk8-IN-5 targets the CDK8/19 kinase within the Mediator complex.

Quantitative Data: Potency, Affinity, and Selectivity

Cdk8-IN-5 demonstrates high potency against its primary targets, CDK8 and CDK19, with excellent selectivity over other kinases.

Table 1: Biochemical Potency and Affinity of Cdk8-IN-5 (CCT251545)

Parameter	Target	Value	Assay Method	Reference
pIC50	CDK8/CycC	8.2	Reporter Displacement	[1]
pIC50	CDK19/CycC	8.1	Reporter Displacement	[1]
Kd	CDK8/CycC	2 nM	Surface Plasmon Resonance	[1]
Residence Time	CDK8/CycC	11 min	Surface Plasmon Resonance	[1]

Table 2: Kinase Selectivity Profile

The compound was profiled against a panel of 291 kinases, demonstrating over 100-fold selectivity for CDK8/19.[1]

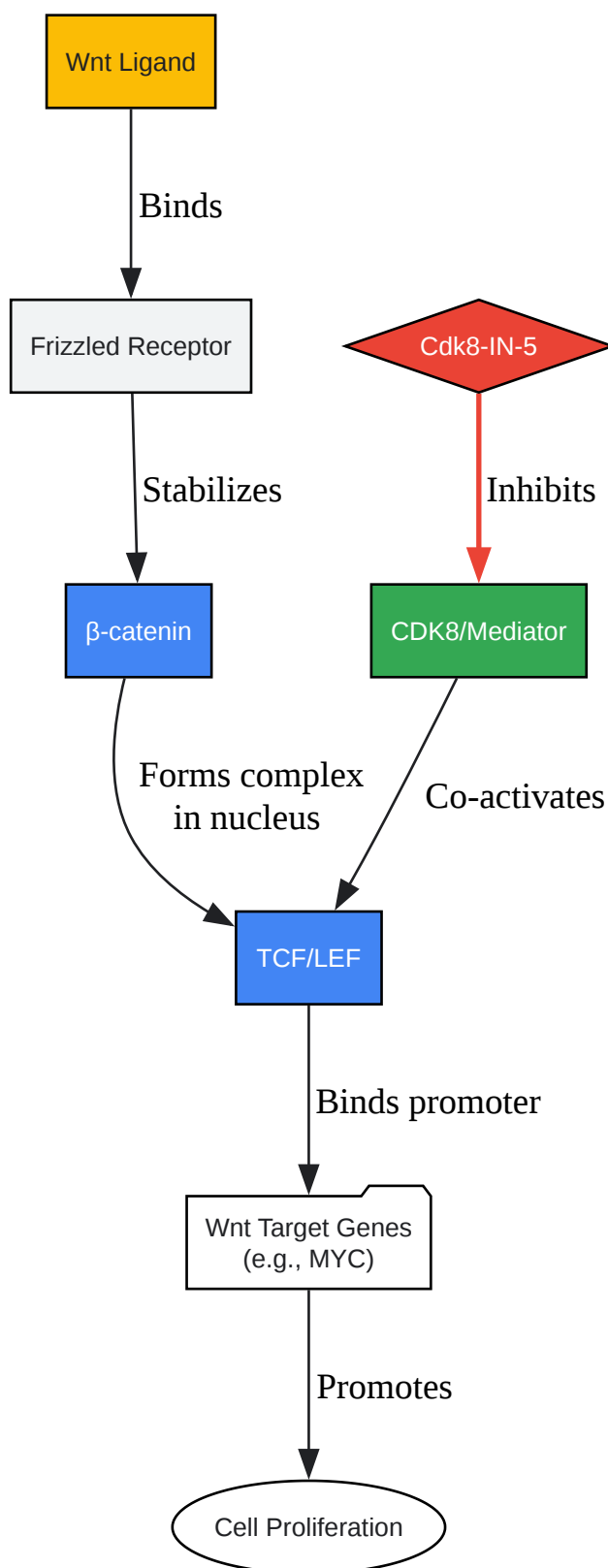
Kinase Target	IC50 (μM)	Comment	Reference
CDK8	~0.006	Primary Target	[1]
CDK19	~0.008	Primary Target	[1]
GSK3α	0.462	Weak Off-Target	[1]
GSK3β	0.690	Weak Off-Target	[1]
CDKs 1-7, 9	>10	Not Inhibited	[1]

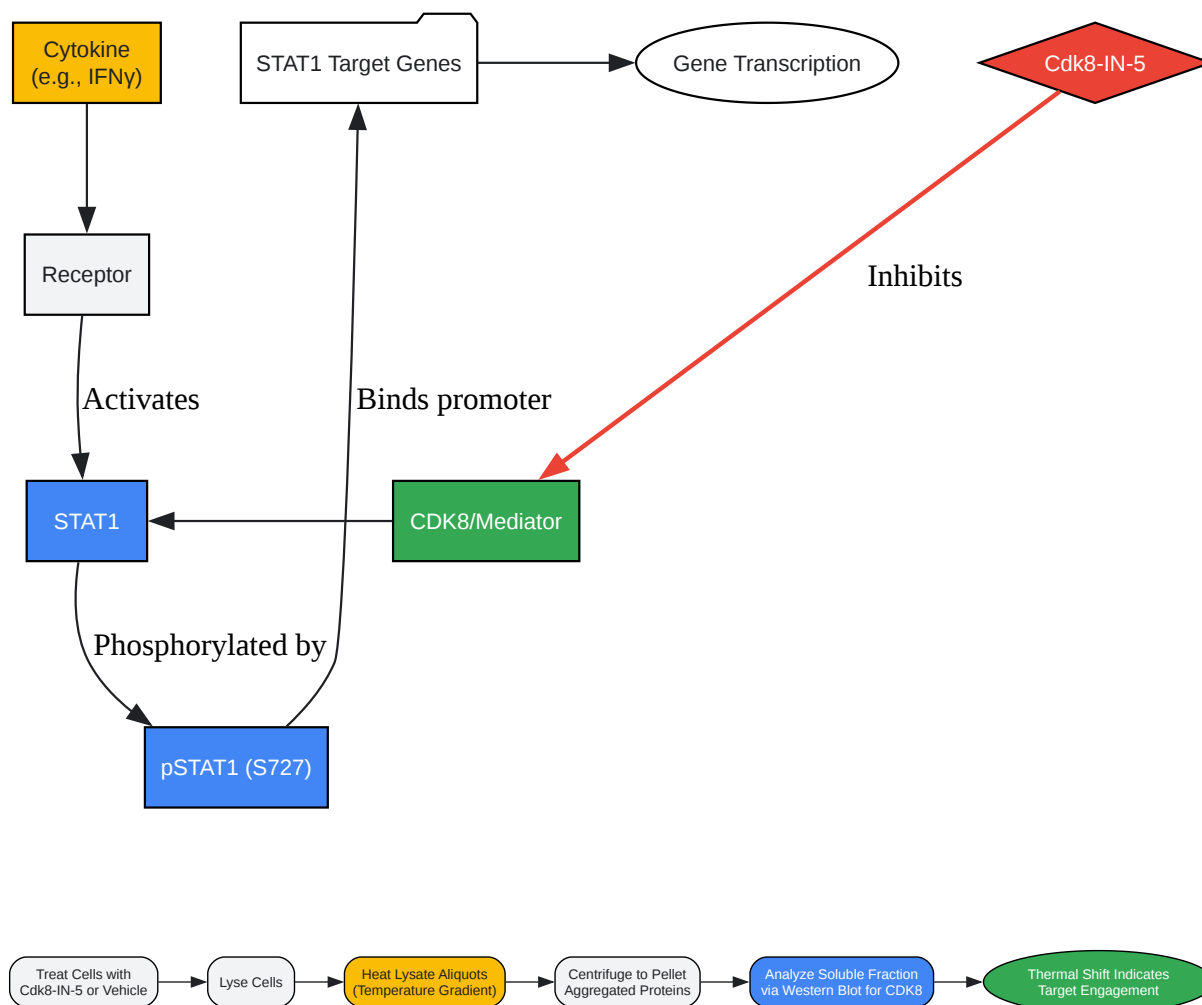
Impact on Cellular Signaling Pathways

Inhibition of CDK8/19 by **Cdk8-IN-5** modulates critical oncogenic signaling pathways, primarily through altering the transcriptional landscape.

Wnt/ β -catenin Signaling

CDK8 is a known oncogene in colorectal cancer where it positively regulates the transcriptional activity of β -catenin.[3][4] Upon Wnt signaling activation, β -catenin translocates to the nucleus and forms a complex with TCF/LEF transcription factors to drive the expression of proliferative genes like MYC.[3] CDK8 is recruited to these gene promoters via its interaction with β -catenin and enhances transcription.[3] **Cdk8-IN-5** has been shown to alter the expression of WNT-dependent genes, consistent with inhibition of this pathway.[1]





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